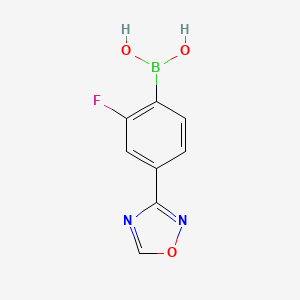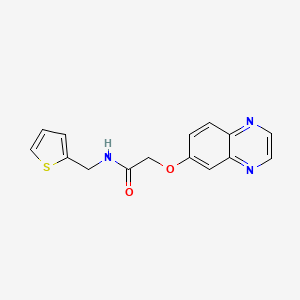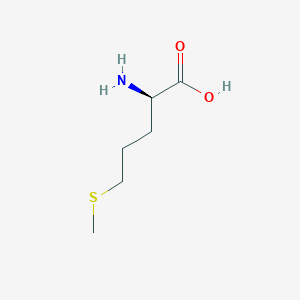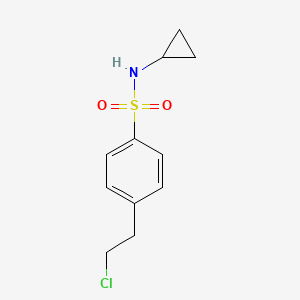![molecular formula C26H23BrN2O B12448249 3,3'-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole)](/img/structure/B12448249.png)
3,3'-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and 2-methylindole.
Condensation Reaction: The 5-bromo-2-methoxybenzaldehyde undergoes a condensation reaction with 2-methylindole in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Cyclization: The resulting intermediate undergoes cyclization to form the final product, 3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Wissenschaftliche Forschungsanwendungen
3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with specific cellular targets.
Biological Research: It is used in the study of cell signaling pathways and gene expression.
Industrial Applications: The compound is explored for its use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) involves its interaction with specific molecular targets within cells. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular processes. The exact pathways and targets may vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) include other indole derivatives such as:
3,3’-[(5-chloro-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole): Similar structure but with a chlorine atom instead of bromine.
3,3’-[(5-fluoro-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole): Similar structure but with a fluorine atom instead of bromine.
The uniqueness of 3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole) lies in its specific substituents, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C26H23BrN2O |
|---|---|
Molekulargewicht |
459.4 g/mol |
IUPAC-Name |
3-[(5-bromo-2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C26H23BrN2O/c1-15-24(18-8-4-6-10-21(18)28-15)26(20-14-17(27)12-13-23(20)30-3)25-16(2)29-22-11-7-5-9-19(22)25/h4-14,26,28-29H,1-3H3 |
InChI-Schlüssel |
MZWMCJPJVRTBIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C=CC(=C3)Br)OC)C4=C(NC5=CC=CC=C54)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[11-(3-bromophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](3,4-dichlorophenyl)methanone](/img/structure/B12448166.png)


![N-{1-oxo-1-[2-(pyridin-3-ylcarbonyl)hydrazinyl]butan-2-yl}-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B12448198.png)


![3-Phenyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12448210.png)
![1'H-spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'-one](/img/structure/B12448213.png)
![N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12448216.png)
![(1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-YL acetate](/img/structure/B12448219.png)
![(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12448224.png)

![N-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenyl]-3-phenyl-propionamide](/img/structure/B12448251.png)
![N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}butanamide](/img/structure/B12448256.png)
